molecular formula C12H17ClN2O3 B13510960 Benzyl1,2,5-oxadiazepane-5-carboxylatehydrochloride

Benzyl1,2,5-oxadiazepane-5-carboxylatehydrochloride

Cat. No.: B13510960
M. Wt: 272.73 g/mol
InChI Key: LRSQOOAZCXNALE-UHFFFAOYSA-N
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Description

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16N2O3Cl It is a derivative of oxadiazepane, a seven-membered heterocyclic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diester, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of oxadiazepane oxides.

    Reduction: Formation of reduced oxadiazepane derivatives.

    Substitution: Formation of substituted oxadiazepane derivatives.

Scientific Research Applications

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Benzyl 1,2,4-oxadiazepane-5-carboxylate: Differing in the position of the nitrogen atom within the ring, which can affect its chemical reactivity and biological activity.

    Benzyl 1,2,5-thiadiazepane-5-carboxylate:

    Benzyl 1,2,5-oxadiazepane-4-carboxylate: Variation in the position of the carboxylate group, influencing its reactivity and interactions with other molecules.

The uniqueness of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

benzyl 1,2,5-oxadiazepane-5-carboxylate;hydrochloride

InChI

InChI=1S/C12H16N2O3.ClH/c15-12(14-7-6-13-17-9-8-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H

InChI Key

LRSQOOAZCXNALE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCON1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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